molecular formula C20H28N11O11P B7803453 [2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane

[2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane

Cat. No.: B7803453
M. Wt: 629.5 g/mol
InChI Key: GJPWIAVAWZIIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “[2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane” is known as Guanylyl(2′ 5′)adenosine ammonium salt. It is a nucleotide analog used primarily in proteomics research. The compound has a molecular formula of C20H25N10O11P•NH3 and a molecular weight of 629.48 . It is soluble in water and typically stored at -20°C .

Chemical Reactions Analysis

Guanylyl(2′ 5′)adenosine ammonium salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Guanylyl(2′ 5′)adenosine ammonium salt has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex nucleotide analogs and for studying nucleotide interactions.

    Biology: It is used in the study of cellular processes involving nucleotides, such as signal transduction and enzyme activity.

    Medicine: It is used in research related to antiviral and anticancer therapies, as nucleotide analogs can interfere with viral replication and cancer cell proliferation.

    Industry: It is used in the development of diagnostic tools and assays for detecting nucleotide-related diseases.

Mechanism of Action

The mechanism of action of Guanylyl(2′ 5′)adenosine ammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors involved in nucleotide metabolism. It can act as a competitive inhibitor, binding to the active site of enzymes and preventing the natural substrate from binding. This inhibition can disrupt cellular processes that rely on nucleotide metabolism, leading to therapeutic effects in antiviral and anticancer research .

Comparison with Similar Compounds

Guanylyl(2′ 5′)adenosine ammonium salt can be compared with other nucleotide analogs, such as:

    Adenosine triphosphate (ATP): A natural nucleotide involved in energy transfer within cells.

    Cytidine triphosphate (CTP): Another natural nucleotide involved in the synthesis of RNA.

    Thymidine triphosphate (TTP): A nucleotide analog used in DNA synthesis.

The uniqueness of Guanylyl(2′ 5′)adenosine ammonium salt lies in its specific structure, which allows it to interact with certain enzymes and receptors differently from other nucleotide analogs. This specificity makes it valuable in targeted research applications .

Properties

IUPAC Name

[2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPWIAVAWZIIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5NC(=NC6=O)N)CO)O)O)O)N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5NC(=NC6=O)N)CO)O)O)O)N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N11O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.